Cas no 7494-96-4 (2-(4-chlorophenoxy)-n-[2-(4-chlorophenoxy)ethyl]-n-methylethanamine)
7494-96-4 structure
Product Name:2-(4-chlorophenoxy)-n-[2-(4-chlorophenoxy)ethyl]-n-methylethanamine
CAS No:7494-96-4
MF:C17H19Cl2NO2
MW:340.244262933731
CID:980614
PubChem ID:343767
Update Time:2025-04-19
2-(4-chlorophenoxy)-n-[2-(4-chlorophenoxy)ethyl]-n-methylethanamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-chlorophenoxy)-n-[2-(4-chlorophenoxy)ethyl]-n-methylethanamine
- AC1L7Z25
- NSC400258
- NSC-400258
- 2-(4-Chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]-N-methylethan-1-amine
- DTXSID00322037
- 7494-96-4
-
- Inchi: 1S/C17H19Cl2NO2/c1-20(10-12-21-16-6-2-14(18)3-7-16)11-13-22-17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3
- InChI Key: YIEIQLLNLGZWJS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OCCN(C)CCOC1C=CC(=CC=1)Cl
Computed Properties
- Exact Mass: 339.07947
- Monoisotopic Mass: 339.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 8
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 21.7Ų
Experimental Properties
- Density: 1.219
- Boiling Point: 451.1°C at 760 mmHg
- Flash Point: 226.6°C
- Refractive Index: 1.567
- PSA: 21.7
- LogP: 4.38300
2-(4-chlorophenoxy)-n-[2-(4-chlorophenoxy)ethyl]-n-methylethanamine Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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